molecular formula C10H6Cl2N2O B13068333 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13068333
M. Wt: 241.07 g/mol
InChI Key: PKIMLTADCCFAKB-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H6Cl2N2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and pyrazolyl substitutions make it a versatile intermediate for various synthetic applications and a potential candidate for drug development .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

PKIMLTADCCFAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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